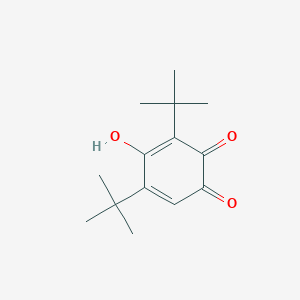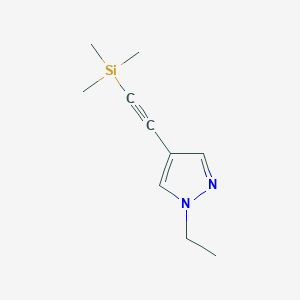
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione is an organic compound with the chemical formula C14H20O2. It is also known as 3,5-Di-tert-butyl-o-benzoquinone. This compound is characterized by its white to yellow crystalline solid appearance and a distinct odor. It is a strong oxidizing agent and is commonly used in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-Di-tert-butyl-o-benzoquinone. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other purification techniques to obtain the desired quality .
化学反応の分析
Types of Reactions
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: Formation of higher quinone derivatives
Reduction: Formation of hydroquinone derivatives
Substitution: Formation of substituted benzoquinone derivatives
科学的研究の応用
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: Used in the production of certain types of batteries as a cathode material and in chemical analysis methods
作用機序
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione involves its strong oxidizing properties. It can readily accept electrons from other molecules, leading to the formation of quinone derivatives. This electron transfer process is crucial in various chemical reactions and biological processes. The compound targets specific molecular pathways, including those involved in oxidative stress and cellular redox balance .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used to prevent oxidation in food and other products.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione is unique due to its strong oxidizing properties and its ability to undergo various chemical reactions. Its structure allows for multiple functional group modifications, making it a versatile compound in organic synthesis and industrial applications .
特性
CAS番号 |
21243-82-3 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
3,5-ditert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)12(17)10(11(8)16)14(4,5)6/h7,16H,1-6H3 |
InChIキー |
ZZEAZURMWAJEIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)C(=O)C(=C1O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)



![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

